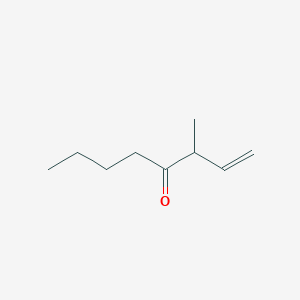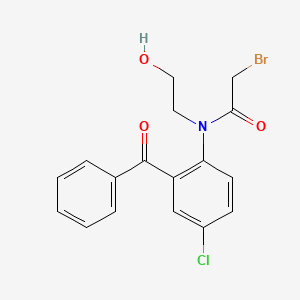phosphanium bromide CAS No. 61133-64-0](/img/structure/B14589230.png)
[18-(Benzyloxy)octadec-13-yn-1-yl](triphenyl)phosphanium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
18-(Benzyloxy)octadec-13-yn-1-ylphosphanium bromide: is a complex organic compound with a unique structure that includes a long aliphatic chain, a benzyloxy group, and a triphenylphosphanium moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 18-(Benzyloxy)octadec-13-yn-1-ylphosphanium bromide typically involves multiple steps. One common method includes the alkylation of triphenylphosphine with an appropriate alkyne precursor, followed by the introduction of the benzyloxy group. The reaction conditions often require the use of strong bases and solvents such as tetrahydrofuran or dimethylformamide to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the alkyne group, converting it into an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the triphenylphosphanium moiety, where the bromide ion can be replaced
Eigenschaften
CAS-Nummer |
61133-64-0 |
|---|---|
Molekularformel |
C43H54BrOP |
Molekulargewicht |
697.8 g/mol |
IUPAC-Name |
triphenyl(18-phenylmethoxyoctadec-13-ynyl)phosphanium;bromide |
InChI |
InChI=1S/C43H54OP.BrH/c1(3-5-7-9-11-13-27-37-44-39-40-29-19-15-20-30-40)2-4-6-8-10-12-14-28-38-45(41-31-21-16-22-32-41,42-33-23-17-24-34-42)43-35-25-18-26-36-43;/h15-26,29-36H,1-6,8,10-14,27-28,37-39H2;1H/q+1;/p-1 |
InChI-Schlüssel |
OZMPNTSOMXRCKU-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)COCCCCC#CCCCCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


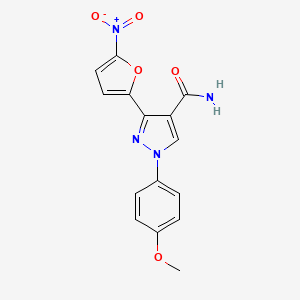
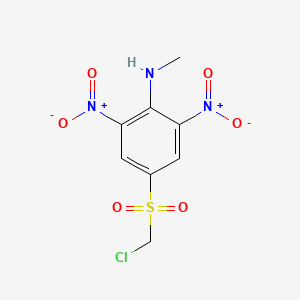
![3-[(2-Hydroxyethyl)sulfanyl]-1-(thiophen-2-yl)hept-2-en-1-one](/img/structure/B14589169.png)
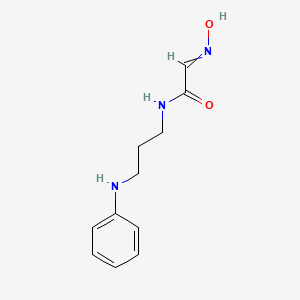
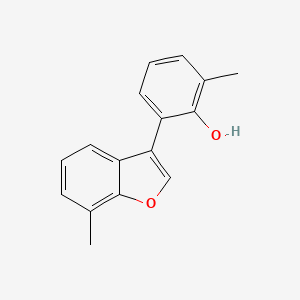
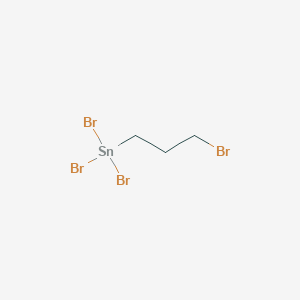
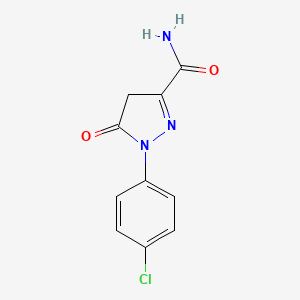

![5-{[Benzyl(ethynyl)methylsilyl]oxy}-2-methylpent-3-yn-2-ol](/img/structure/B14589206.png)


![4-{[2-(4-Nitroanilino)-2-oxoethyl]amino}-4-oxobutanoic acid](/img/structure/B14589236.png)
